molecular formula C10H16ClN B3027019 (R)-1-(m-Tolyl)propan-1-amine hydrochloride CAS No. 1212925-87-5

(R)-1-(m-Tolyl)propan-1-amine hydrochloride

Cat. No. B3027019
CAS RN: 1212925-87-5
M. Wt: 185.69
InChI Key: WSMNRTKLFDPCAX-HNCPQSOCSA-N
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Description

(R)-1-(m-Tolyl)propan-1-amine hydrochloride is a chemical compound that has shown promising results in scientific research. It is commonly known as (R)-1-(3-methylphenyl)propan-1-amine hydrochloride or simply as (R)-methamphetamine hydrochloride. This compound has been synthesized and studied for its potential applications in various fields, including medicine and chemistry.

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • Peng et al. (2013) described a process for preparing (R)-1-(1H-indol-3-yl)propan-2-amines, which are similar in structure to (R)-1-(m-Tolyl)propan-1-amine, through a five-step sequence. This method was notable for its high yield and excellent enantiopurity, highlighting the potential for efficient synthesis of similar compounds (Zhiguang Peng et al., 2013).
  • Inorganic Chemistry and Coordination Compounds:

    • Searle and Hambley (1982) studied the preparation and characterization of various cobalt(III) ion complexes with diethylenetriamine and di(3-aminopropyl)amine, which are related to (R)-1-(m-Tolyl)propan-1-amine. Their work provided insights into the geometrical structures and properties of these complexes (G. Searle & T. Hambley, 1982).
  • Corrosion Inhibition:

    • Gao, Liang, and Wang (2007) synthesized tertiary amines similar to (R)-1-(m-Tolyl)propan-1-amine and investigated their inhibitory performance on carbon steel corrosion. They found these compounds to be effective anodic inhibitors, suggesting potential applications in corrosion prevention (G. Gao, C. Liang, & Hua Wang, 2007).
  • Bioconjugation in Aqueous Media:

    • Nakajima and Ikada (1995) explored the mechanism of amide formation using carbodiimide, which is relevant to the chemistry of amines like (R)-1-(m-Tolyl)propan-1-amine. Their study provided essential insights into bioconjugation processes in aqueous media (N. Nakajima & Y. Ikada, 1995).
  • Catalysis and Reaction Mechanisms:

    • Ali, Naiini, and Brubaker (1992) researched the application of palladium ferrocenyl amine sulfide complexes in hydrogenation reactions. These complexes are related to (R)-1-(m-Tolyl)propan-1-amine and provide insights into catalytic processes involving similar compounds (H. Ali, A. Naiini, & C. Brubaker, 1992).
  • Polymer Chemistry:

    • Maeda et al. (2004) studied the mechanism of helix induction on stereoregular polyacetylene with chiral amines and how interaction with achiral amines assists in memorizing macromolecular helicity. This research demonstrates the complex interplay between polymers and chiral amines similar to (R)-1-(m-Tolyl)propan-1-amine (Katsuhiro Maeda et al., 2004).

properties

IUPAC Name

(1R)-1-(3-methylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-5-8(2)7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNRTKLFDPCAX-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=CC(=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704154
Record name (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(m-Tolyl)propan-1-amine hydrochloride

CAS RN

1212925-87-5
Record name (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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